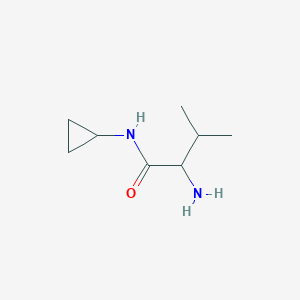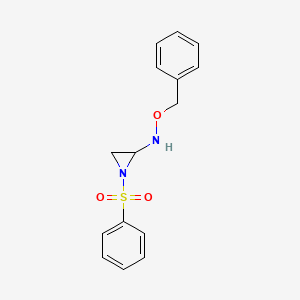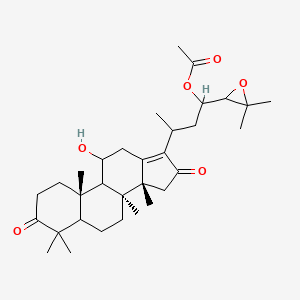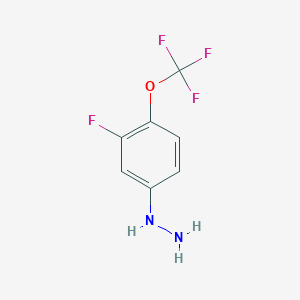![molecular formula C13H22N2O4 B14782282 2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14782282.png)
2-Amino-2-(3-(((tert-butoxycarbonyl)amino)methyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[111]pentanyl]acetic acid is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps. The process begins with the formation of the bicyclo[1.1.1]pentane core, followed by the introduction of the amino and tert-butoxycarbonylamino groups. The reaction conditions often require the use of strong bases and protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to improve yield and reduce costs.
化学反応の分析
Types of Reactions
(2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
(2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique properties.
作用機序
The mechanism by which (2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The tert-butoxycarbonyl group can be removed under acidic conditions, revealing the active amine group that can participate in further reactions.
類似化合物との比較
Similar Compounds
(2S)-2-amino-2-[3-(aminomethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid: Lacks the tert-butoxycarbonyl protecting group.
(2S)-2-amino-2-[3-(methylamino)-1-bicyclo[1.1.1]pentanyl]acetic acid: Contains a methyl group instead of the tert-butoxycarbonyl group.
Uniqueness
The presence of the tert-butoxycarbonyl group in (2S)-2-amino-2-[3-[(tert-butoxycarbonylamino)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid provides additional stability and allows for selective deprotection, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C13H22N2O4 |
|---|---|
分子量 |
270.32 g/mol |
IUPAC名 |
2-amino-2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid |
InChI |
InChI=1S/C13H22N2O4/c1-11(2,3)19-10(18)15-7-12-4-13(5-12,6-12)8(14)9(16)17/h8H,4-7,14H2,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
GHSCBUJGTISJSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC12CC(C1)(C2)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14782208.png)

![2H-Imidazol-2-one, 1-(2-azabicyclo[2.1.1]hex-5-yl)-1,3-dihydro-](/img/structure/B14782219.png)

![(8S,9S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14782237.png)
![benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-methylcarbamate](/img/structure/B14782243.png)
![tert-butyl N-[exo-3-oxobicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14782246.png)





![3-Chloro-6-(methylaminomethyl)-5,6-dihydrobenzo[b][1]benzoxepine-5-carboxylic acid](/img/structure/B14782279.png)
![N-(2-((2'-Benzhydryl-6-fluoro-1H,1'H-[3,3'-biindol]-2-yl)methyl)-5-fluorophenyl)acetamide](/img/structure/B14782288.png)
